REACTION_CXSMILES
|
[OH:1][C:2]([CH2:13][C:14]1[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[NH:16][CH:15]=1)([C:10]([OH:12])=[O:11])CC(=NO)C(O)=O>O>[NH:16]1[C:17]2[C:22](=[CH:21][CH:20]=[CH:19][CH:18]=2)[C:14]([CH2:13][C:2](=[O:1])[C:10]([OH:12])=[O:11])=[CH:15]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC(CC(C(=O)O)=NO)(C(=O)O)CC1=CNC2=CC=CC=C12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC(CC(C(=O)O)=NO)(C(=O)O)CC1=CNC2=CC=CC=C12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
3) A portion of the resulting reaction mixture
|
Type
|
CUSTOM
|
Details
|
thus a sample for analysis was prepared
|
Type
|
CUSTOM
|
Details
|
Method of Determination of the Yield 4) The sample for analysis
|
Type
|
CUSTOM
|
Details
|
prepared in the above item 3)
|
Name
|
|
Type
|
product
|
Smiles
|
N1C=C(C2=CC=CC=C12)CC(C(=O)O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |